![molecular formula C9H13NO B2543977 (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one CAS No. 350015-82-6](/img/structure/B2543977.png)

(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

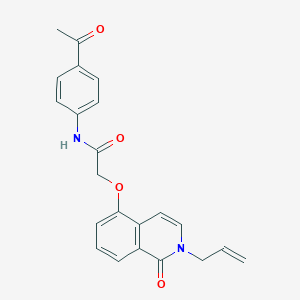

The compound (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one is a bicyclic β-lactam, which is a class of compounds that have garnered interest due to their potential as starting materials in the synthesis of various biologically active molecules, including anatoxin-a, a potent neurotoxin. The stereochemistry of this compound is particularly important as it can significantly influence the biological activity and synthesis routes of the derivatives.

Synthesis Analysis

The synthesis of enantiomerically enriched (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one involves several key steps, starting from cyclooctadiene. The addition of chlorosulfonyl isocyanate to cyclooctadiene forms a racemic mixture, which is then N-hydroxymethylated. The crucial step in achieving the desired stereochemistry is the resolution of this mixture by lipase-catalyzed asymmetric acylation, which uses lipase PS and vinyl butyrate at low temperatures to yield high enantioselectivity. The resulting enantiomerically enriched ester and alcohol are then treated with NH4OH/MeOH to afford the β-lactams with the desired stereochemistry .

Molecular Structure Analysis

The molecular structure of (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one is characterized by its bicyclic framework, which includes a β-lactam ring—a four-membered lactam (amide) ring. The stereochemistry is defined by the specific spatial arrangement of the substituents at the stereogenic centers, which is crucial for the compound's reactivity and interaction with biological targets. The absolute configuration of similar bicyclic compounds has been determined through detailed NMR spectroscopic analysis and X-ray crystallography .

Chemical Reactions Analysis

The β-lactam ring of (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one is a reactive site that can undergo various chemical reactions, including ring-opening, which can lead to the formation of eight-membered cyclic β-amino acid derivatives. These reactions are important for further chemical modifications and the synthesis of more complex molecules. The stereochemistry of the starting β-lactam is retained in the products, which is significant for the synthesis of enantiomerically pure compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one are not detailed in the provided papers, β-lactams, in general, are known for their strained ring system, which imparts reactivity. The physical properties such as melting point, solubility, and stability are influenced by the molecular structure and stereochemistry. The chemical properties, including reactivity towards nucleophiles and electrophiles, are also determined by the strain in the lactam ring and the electronic distribution within the molecule .

Applications De Recherche Scientifique

Synthesis and Potential in Anatoxin-a Synthesis

(Forró, Árva, & Fülöp, 2001) explored the preparation of (1S,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one derivatives, highlighting their potential as starting compounds for synthesizing anatoxin-a. This research indicates its use in creating complex organic structures.

Tautomerism in Nitrogen-Fused Azabicycles

Research by (Smith, Justice, & Malpass, 1994) on the tautomerism of 9-azabicyclo[4.2.l]nonan-1-ols and related structures sheds light on the dynamic behavior of similar azabicyclic compounds, including (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one.

Catalysis in Organic Synthesis

The Rh(I)-catalyzed Pauson–Khand reaction studied by (Inagaki, Kawamura, & Mukai, 2007) demonstrates the utility of azabicyclic derivatives in facilitating specific organic reactions, which could include compounds like (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one.

Antimicrobial Properties

The study by (Kodisundaram, Amirthaganesan, & Balasankar, 2013) on azabicyclic skeleton-based compounds reveals their potential antimicrobial activities, suggesting possible applications for (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one in this area.

Conformational Dynamics

Research on the conformational dynamics of nitrogen-fused azabicycles, such as those conducted by (Belostotskii & Markevich, 2003), provides insight into the structural behavior of compounds like (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one.

Synthesis of Novel Alkaloids

The study by (Mao et al., 2014) on the synthesis of tropane alkaloids using azabicyclo[3.2.1]octan-3-ones and nonan-3-ones suggests potential pathways for synthesizing novel alkaloids from azabicyclic skeletons like (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one.

Pharmaceutical Applications

In a study by (Struga et al., 2007), derivatives of azabicyclic compounds were evaluated for pharmacological activities, indicating the potential of (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one in drug development.

Propriétés

IUPAC Name |

(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h1-2,7-8H,3-6H2,(H,10,11)/b2-1-/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFGPHLZVAEHME-WFWQCHFMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCC=C1)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/1C[C@H]2[C@@H](CC/C=C1)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2543894.png)

![[2-(1-Azepanyl)ethyl]ethylamine hydrochloride](/img/structure/B2543897.png)

![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2543901.png)

![6-((3-Chloro-4-methylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2543903.png)

![Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2543905.png)

![6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylic acid](/img/structure/B2543910.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2543917.png)